
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- is a synthetic organic compound that belongs to the class of amides It features a propionamide backbone with a hydroxypropyl group and a thienylcarbonyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- typically involves the following steps:
Starting Materials: The synthesis begins with propionamide, 3-hydroxypropylamine, and 2-thiophenecarboxylic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions, often using a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The thienylcarbonyl group can be reduced to a thienylmethyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-(3-oxopropyl)-3-(2-thienylcarbonyl)propionamide.
Reduction: Formation of N-(3-hydroxypropyl)-3-(2-thienylmethyl)propionamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
科学研究应用
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.
Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
相似化合物的比较
Similar Compounds
Propionamide, N-(3-hydroxypropyl)-: Lacks the thienylcarbonyl group.
Propionamide, 3-(2-thienylcarbonyl)-: Lacks the hydroxypropyl group.
N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)amide: Similar structure but different functional groups.
Uniqueness
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- is unique due to the presence of both the hydroxypropyl and thienylcarbonyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
58137-32-9 |
|---|---|
分子式 |
C11H15NO3S |
分子量 |
241.31 g/mol |
IUPAC 名称 |
N-(3-hydroxypropyl)-4-oxo-4-thiophen-2-ylbutanamide |
InChI |
InChI=1S/C11H15NO3S/c13-7-2-6-12-11(15)5-4-9(14)10-3-1-8-16-10/h1,3,8,13H,2,4-7H2,(H,12,15) |
InChI 键 |
DXOBDKRICXTJTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(=O)CCC(=O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


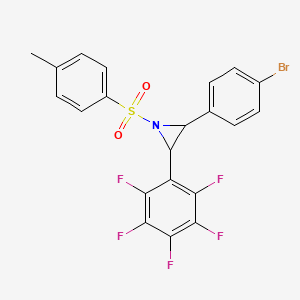
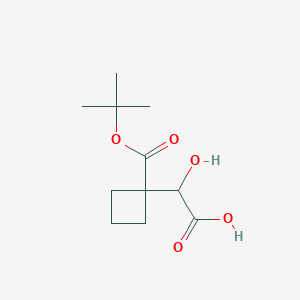

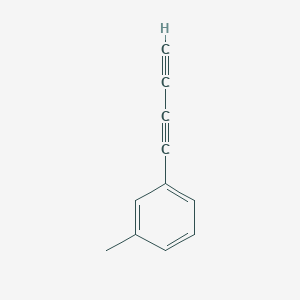

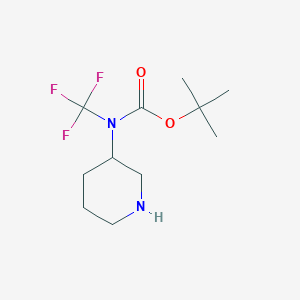
![Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester](/img/structure/B13955767.png)
![5-[2-(4-methylphenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13955780.png)

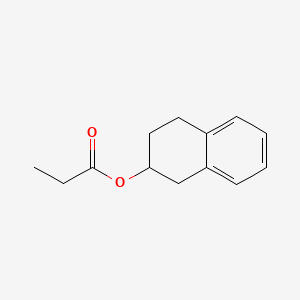

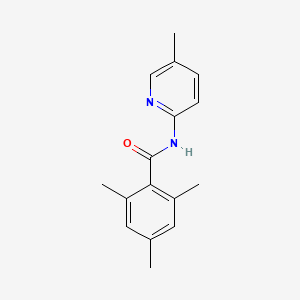
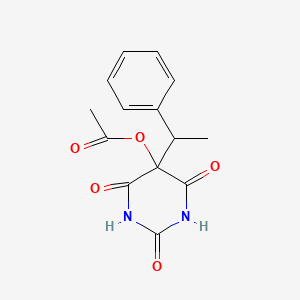
![3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B13955818.png)
